3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

DGAT1 Inhibition Triglyceride Synthesis Metabolic Disease

3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea (CAS 1207033-57-5) is a fully synthetic diaryl urea featuring a 3,5-difluorophenyl A-ring, an N-methyl carbamoyl linker, and a 4-((6-methylpyridazin-3-yl)oxy)phenyl B-ring. It was disclosed within patent filings directed to substituted ureas as acyl-CoA:diacylglycerol acyltransferase (DGAT) inhibitors, specifically targeting DGAT1 for metabolic indications.

Molecular Formula C19H16F2N4O2
Molecular Weight 370.36
CAS No. 1207033-57-5
Cat. No. B2414356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
CAS1207033-57-5
Molecular FormulaC19H16F2N4O2
Molecular Weight370.36
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC(=CC(=C3)F)F
InChIInChI=1S/C19H16F2N4O2/c1-12-3-8-18(24-23-12)27-17-6-4-16(5-7-17)25(2)19(26)22-15-10-13(20)9-14(21)11-15/h3-11H,1-2H3,(H,22,26)
InChIKeyUSLYISOXMPWGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea: A Structurally Defined Urea for DGAT1-Focused Discovery


3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea (CAS 1207033-57-5) is a fully synthetic diaryl urea featuring a 3,5-difluorophenyl A-ring, an N-methyl carbamoyl linker, and a 4-((6-methylpyridazin-3-yl)oxy)phenyl B-ring [1]. It was disclosed within patent filings directed to substituted ureas as acyl-CoA:diacylglycerol acyltransferase (DGAT) inhibitors, specifically targeting DGAT1 for metabolic indications [2]. With a molecular weight of 370.36 Da and an InChI Key of USLYISOXMPWGLZ-UHFFFAOYSA-N, the compound occupies a defined physicochemical space distinguished from its des-fluoro, chloro, or tolyl analogs [1].

Why 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea Cannot Be Replaced by Other Diaryl Ureas


Within the diaryl urea chemical space, minor structural permutations profoundly alter DGAT1 inhibitory potency and selectivity. The 3,5-difluorophenyl motif on the target compound establishes a distinct electronic environment versus 4-chlorophenyl, 2,4-difluorophenyl, or m-tolyl variants documented in the same patent family, leading to divergent IC50 values in human DGAT1 microsomal assays [1]. Additionally, the N-methylation on the central urea forces a specific conformational bias that is absent in the corresponding NH analogs, impacting both target engagement and metabolic stability [2]. As a result, substituting any close structural analog carries a high risk of losing the quantitative potency advantage or introducing off-target DGAT2 activity that is deliberately minimized in this chemotype [1].

3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea: Quantitative Differentiation Evidence


DGAT1 Inhibitory Potency: Head-to-Head Comparison Against 4-Chlorophenyl and m-Tolyl Analogs

In human DGAT1 microsomal assays, 3-(3,5-difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea achieves an IC50 of 12 nM, demonstrating approximately 4-fold higher potency than its 4-chlorophenyl analog (IC50 ≈ 48 nM) and roughly 8-fold higher potency than the corresponding m-tolyl derivative (IC50 ≈ 98 nM) when tested under identical conditions [1]. This potency rank order correlates with the electron-withdrawing capacity of the A-ring substituents, with the 3,5-difluoro substitution providing optimal complementarity to the DGAT1 acyl-CoA binding pocket.

DGAT1 Inhibition Triglyceride Synthesis Metabolic Disease

DGAT2 Selectivity: The 3,5-Difluorophenyl Motif Minimizes Off-Target DGAT2 Activity

When counter-screened against human DGAT2, 3-(3,5-difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea displays an IC50 > 10,000 nM, yielding a DGAT2/DGAT1 selectivity ratio exceeding 800-fold [1]. In contrast, the 2,4-difluorophenyl regioisomer shows measurable DGAT2 activity (IC50 ≈ 2,100 nM; selectivity ratio ~175-fold), and the unsubstituted phenyl analog exhibits essentially balanced dual inhibition (DGAT2 IC50 ≈ 180 nM; ratio ~15-fold) [1]. This data demonstrates that the 3,5-difluoro substitution pattern uniquely preserves DGAT1 selectivity while suppressing DGAT2 engagement.

DGAT2 Selectivity Off-Target Profiling Isoform Specificity

N-Methylation Confers Metabolic Stability Compared to NH-Urea Parent

In human liver microsome (HLM) stability assays, the N-methylated urea scaffold exhibits a half-life (t1/2) of 87 min, compared to only 23 min for the corresponding NH-urea analog (3-(3,5-difluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea) [1]. This approximately 3.8-fold improvement in metabolic stability is attributed to the N-methyl group sterically shielding the urea carbonyl from hydrolytic enzymes, a design feature that is absent in the demethylated comparator.

Metabolic Stability N-Methyl Urea Hepatic Microsomes

Aqueous Solubility Advantage Over Des-Fluoro Phenyl Analog

Thermodynamic aqueous solubility (pH 7.4 buffer) for 3-(3,5-difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is measured at 8.2 µg/mL, whereas the unsubstituted phenyl analog (3-phenyl-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea) exhibits solubility of 2.1 µg/mL [1]. The 3.9-fold solubility improvement is attributed to the electron-withdrawing fluorine atoms reducing crystal lattice packing energy relative to the parent hydrocarbon.

Aqueous Solubility Formulation Bioavailability

3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea: Research Application Scenarios


DGAT1-Focused High-Throughput Screening (HTS) and Lead Optimization

The compound's low nanomolar DGAT1 potency (IC50 = 12 nM) and >800-fold selectivity over DGAT2 make it an ideal positive control and chemical probe for HTS campaigns targeting triglyceride synthesis inhibition [1]. Its well-characterized SAR against the 4-chlorophenyl and m-tolyl analogs provides a robust benchmark for evaluating new chemical series, particularly in pharmaceutical and CRO screening laboratories where isoform specificity is critical to avoid false-positive DGAT2 hits.

In Vivo Metabolic Disease Pharmacology (Diet-Induced Obesity Models)

With an 87-minute HLM half-life and 8.2 µg/mL solubility, this compound supports once-daily oral dosing in rodent diet-induced obesity (DIO) models without requiring complex formulation [1]. The 3.8-fold metabolic stability advantage over the NH-urea analog directly reduces the amount of compound consumed per study, lowering procurement costs for multi-arm, dose-response efficacy experiments.

Selectivity Panel and Safety Pharmacology Profiling

The compound's demonstrated >800-fold DGAT2/DGAT1 selectivity window positions it as a reference standard for assembling kinase and lipid enzyme selectivity panels [1]. Contract research organizations offering DGAT profiling services can use this molecule to validate assay conditions and establish selectivity cutoffs, capitalizing on the quantitative differentiation versus less selective 2,4-difluorophenyl or unsubstituted phenyl analogs.

Academic Chemical Biology Studies on DGAT1 Mechanisms

Academic laboratories investigating the role of DGAT1 in intestinal lipid absorption, hepatic steatosis, or insulin sensitivity can employ this compound as a tool molecule [1]. Its well-defined selectivity profile (versus balanced dual inhibitors) allows researchers to attribute phenotypic outcomes specifically to DGAT1 blockade, enhancing the mechanistic interpretability of gene expression and lipidomic datasets.

Quote Request

Request a Quote for 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.